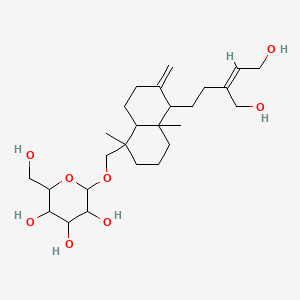
5(6)-Carboxyeosin for fluorescence
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-Carboxyeosin is a fluorescent dye commonly used in various scientific research applications. It is a derivative of eosin, a red dye, and is known for its strong fluorescence properties. The compound is particularly useful in biological and chemical studies due to its ability to bind to proteins and nucleic acids, making it an excellent tool for imaging and diagnostic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by carboxylation. The process begins with the bromination of fluorescein in the presence of bromine and acetic acid. The resulting brominated fluorescein is then subjected to a carboxylation reaction using carbon dioxide and a suitable base, such as sodium hydroxide, to yield 5(6)-Carboxyeosin.
Industrial Production Methods
Industrial production of 5(6)-Carboxyeosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5(6)-Carboxyeosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the dye.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
5(6)-Carboxyeosin is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.
Biology: Employed in fluorescence microscopy for imaging cells and tissues.
Medicine: Utilized in diagnostic assays and as a marker for tracking biological processes.
Industry: Applied in the development of fluorescent materials and sensors.
Wirkmechanismus
The fluorescence of 5(6)-Carboxyeosin is due to its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This property is a result of the compound’s conjugated π-electron system, which allows for efficient energy transfer. The molecular targets of 5(6)-Carboxyeosin include proteins and nucleic acids, where it binds through electrostatic and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Carboxyfluorescein
- 6-Carboxyfluorescein
- Fluorescein isothiocyanate
Uniqueness
5(6)-Carboxyeosin is unique due to its strong fluorescence and ability to bind to a wide range of biological molecules. Compared to similar compounds, it offers higher sensitivity and specificity in various applications, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
4-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-11-4-9-13(7-2-1-6(20(28)29)3-8(7)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h2*1-5,26H,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOXTCLDVENCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H16Br8O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B8261179.png)
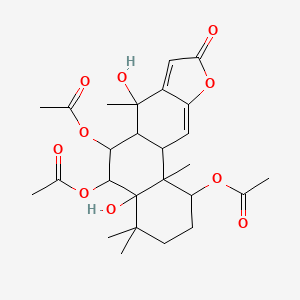
![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B8261184.png)
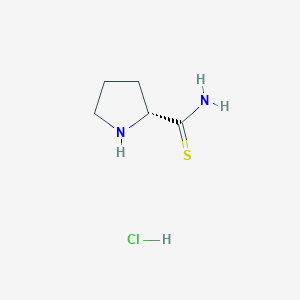
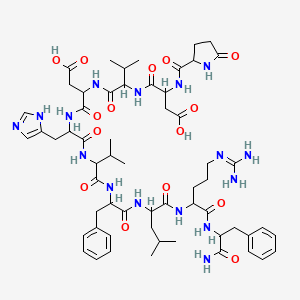
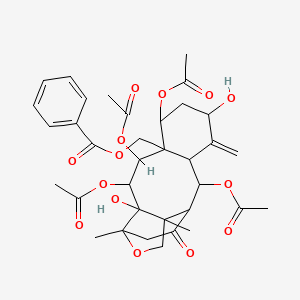
![(4R)-5-[[(3S,6R,9S,11R,14R,17R,20R,21R)-9-amino-3-butan-2-yl-6,11-bis(hydroxymethyl)-21-methyl-9,14-bis(2-methylpropyl)-2,5,8,10,13,16,19-heptaoxo-17-propan-2-yl-1-oxa-4,7,12,15,18-pentazacyclohenicos-20-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B8261229.png)
![2-[[[5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B8261235.png)
![[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8261239.png)
![8-[6-[(5,7-Dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one](/img/structure/B8261245.png)
![(5S)-4-[(E)-Ethylidene]-1,3,4,5,6,7-hexahydro-6-hydroxymethyl-6beta-methoxycarbonyl-2alpha,5-ethano-2H-azocino[4,3-b]indole 2-oxide](/img/structure/B8261252.png)
![2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B8261260.png)
![4,5,15,16-Tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone](/img/structure/B8261264.png)
